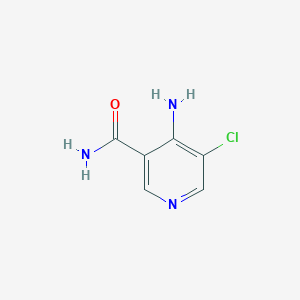

4-Amino-5-chloronicotinamide

CAS No.:

Cat. No.: VC16008300

Molecular Formula: C6H6ClN3O

Molecular Weight: 171.58 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C6H6ClN3O |

|---|---|

| Molecular Weight | 171.58 g/mol |

| IUPAC Name | 4-amino-5-chloropyridine-3-carboxamide |

| Standard InChI | InChI=1S/C6H6ClN3O/c7-4-2-10-1-3(5(4)8)6(9)11/h1-2H,(H2,8,10)(H2,9,11) |

| Standard InChI Key | UKRPHBBAWXICII-UHFFFAOYSA-N |

| Canonical SMILES | C1=C(C(=C(C=N1)Cl)N)C(=O)N |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

4-Amino-5-chloronicotinamide (IUPAC name: 4-amino-5-chloropyridine-3-carboxamide) belongs to the nicotinamide family, distinguished by its substitution pattern. Its molecular formula is C₆H₆ClN₃O, with a molecular weight of 171.58 g/mol. The pyridine ring’s substitution pattern confers unique electronic properties, influencing reactivity and potential biological interactions .

Table 1: Key Molecular Descriptors

| Property | Value |

|---|---|

| Molecular Formula | C₆H₆ClN₃O |

| Molecular Weight | 171.58 g/mol |

| IUPAC Name | 4-Amino-5-chloropyridine-3-carboxamide |

| Canonical SMILES | NC1=C(Cl)C=C(NC(=O)N)C=N1 |

The compound’s planar structure and hydrogen-bonding capabilities (via the amino and carboxamide groups) suggest potential solubility challenges in nonpolar solvents, a characteristic common to polar heterocycles .

Synthetic Methodologies and Challenges

Historical Synthesis Approaches

While no documented synthesis of 4-amino-5-chloronicotinamide exists in the reviewed literature, analogous chloronicotinamide derivatives are typically synthesized via:

-

Nucleophilic Aromatic Substitution: Introducing chlorine at position 5 using POCl₃ or PCl₅ on a pre-formed nicotinamide backbone .

-

Directed Metalation: Utilizing directing groups (e.g., amino or carboxamide) to facilitate regioselective chlorination .

For example, the synthesis of 5-amino-4-chloropyridazin-3(2H)-one involves chlorination of a pyridazinone precursor under acidic conditions, followed by amination . Adapting such methods to pyridine systems may require optimizing reaction temperatures and catalysts to prevent ring degradation.

Physicochemical Properties and Stability

Predicted Properties

Based on structural analogs:

-

Melting Point: Estimated 180–190°C (decomposition likely due to polar groups).

-

Solubility: Moderate solubility in DMSO or DMF; poor in water and hydrocarbons .

Table 2: Comparative Solubility Data for Nicotinamide Derivatives

| Compound | Water Solubility (mg/mL) | DMSO Solubility (mg/mL) |

|---|---|---|

| Nicotinamide | 1000 | >100 |

| 4-Amino-2-chloronicotinamide | 12 | 85 |

| 4-Amino-5-chloronicotinamide | Not reported | Predicted: 50–70 |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume